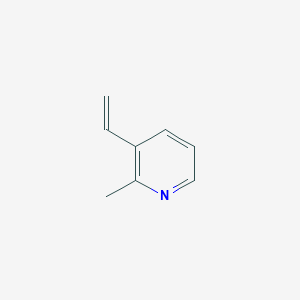

3-乙烯基-2-甲基吡啶

描述

3-Ethenyl-2-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C_7H_9N. It features a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms, with an ethenyl group (a vinyl group) attached to the third carbon and a methyl group attached to the second carbon of the ring. This structure is related to various compounds discussed in the provided papers, although none of them directly study 3-Ethenyl-2-methylpyridine.

Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved through a [3 + 2 + 1] annulation process involving aryl methyl ketoxime acetates and triethylamine, with iodine (I2) acting as a trigger for the N-O bond cleavage of oxime acetates, which generates imine radicals and introduces methyl groups into the pyridine ring . This method could potentially be adapted for the synthesis of 3-Ethenyl-2-methylpyridine by modifying the starting materials or reaction conditions to include the ethenyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by substituents on the ring. For instance, the presence of isopropyl and methyl groups can create a steric effect that protects the nitrogen in the ring from electrophilic attack, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . This steric hindrance is due to the Janus group effect, where bulky groups shield the reactive sites. The molecular structure of 3-Ethenyl-2-methylpyridine would similarly be influenced by the ethenyl and methyl substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including oxidative coupling. For example, the anion of 5-ethenyl-4-methyl-3-pyridinecarbonitrile undergoes oxidative coupling when treated with dibenzoyl peroxide, leading to the formation of dimeric products . This suggests that 3-Ethenyl-2-methylpyridine could also participate in similar oxidative coupling reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as the HOMO-LUMO gap, redox potentials, and steric hindrance, which can affect their reactivity and potential applications in organic synthesis . For instance, the presence of an ethenyl group in 3-Ethenyl-2-methylpyridine could make it a candidate for polymerization reactions or as an intermediate in the synthesis of more complex molecules.

科学研究应用

在化学和材料科学中的应用

四氮杂卟啉合成:Kimura 等人 (2011) 的一项研究探索了使用包括 4-甲基吡啶在内的四聚反应合成非经典四氮杂卟啉。该分子展示了不寻常的键合系统,对分子结构和键合的研究具有影响。

酮的催化乙烯化:在 Amemiya 等人 (2004) 进行的研究中,开发了一种使用 GaCl3 和 4-甲基吡啶催化酮乙烯化的工艺。这在有机合成和新化学反应的开发中具有潜在应用。

有机化合物中的多态性:Gao 等人 (2009) 研究了涉及 4-甲基吡啶衍生物的高共轭化合物中的多态性,表明其在理解有机化合物中的分子和晶体结构方面的应用 Gao 等人 (2009).

吡啶的还原性乙烯基化/磷酸化:Gusarova 等人 (2017) 对吡啶(包括 4-甲基吡啶)的还原性乙烯基化和磷酸化进行了研究。这在吡啶化学和新型化合物合成领域具有影响 Gusarova 等人 (2017).

染料敏化太阳能电池:Koussi-Daoud 等人 (2015) 研究了在染料敏化太阳能电池中使用涉及乙撑二氧噻吩衍生物的钴配合物。这在可再生能源技术的发展中具有潜在应用 Koussi-Daoud 等人 (2015).

硫醇反应性发光体:Amoroso 等人 (2008) 描述了使用 3-氯甲基吡啶基联吡啶面三羰基铼阳离子作为硫醇反应性发光体,该发光体积聚在线粒体中,可用于荧光显微镜 Amoroso 等人 (2008).

四硫富瓦烯衍生物:Andreu 等人 (2000) 合成了新的四硫富瓦烯-π-间隔基-受体衍生物,其中包括吡啶部分。这些化合物因其光学和电化学性质而受到研究,这与材料科学领域相关 Andreu 等人 (2000)。

安全和危害

作用机制

Target of Action

It’s structurally similar compound, 3-methylpyridine, has been found to interact with collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

For instance, 3-Methylpyridine is known to cleave triple helical collagens, including type I, type II, and type III .

Biochemical Pathways

A study on the microbial degradation of pyridine derivatives suggests that these compounds can be metabolized through various pathways . For instance, 2-Methylpyridine was found to be metabolized by Bacillus cereus GMHS, with the degradation initiated by the hydroxylation of the methyl group .

Result of Action

Based on its structural similarity to 3-methylpyridine, it can be hypothesized that it may have similar effects, such as the degradation of extracellular matrix proteins .

属性

IUPAC Name |

3-ethenyl-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWNFKKVGPYFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618221 | |

| Record name | 3-Ethenyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenyl-2-methylpyridine | |

CAS RN |

45659-55-0 | |

| Record name | 3-Ethenyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

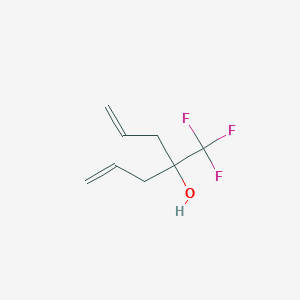

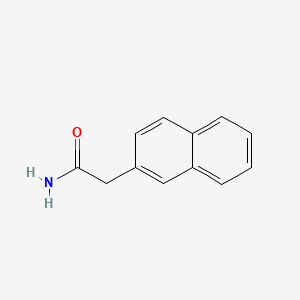

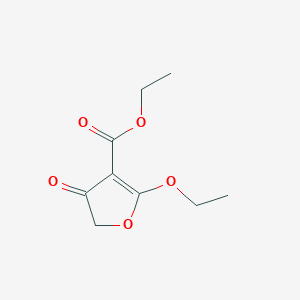

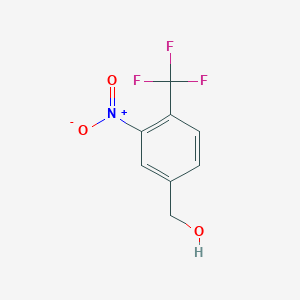

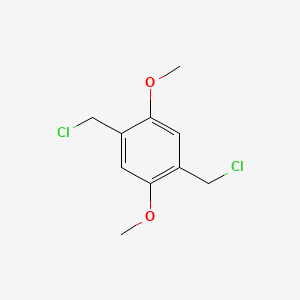

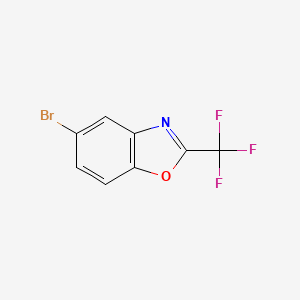

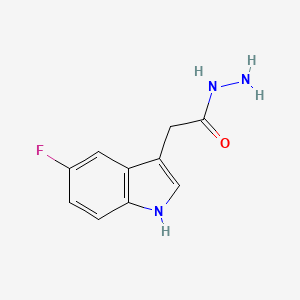

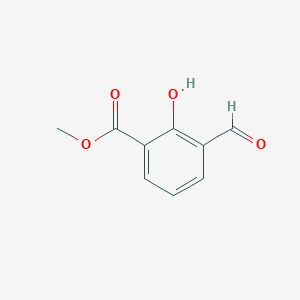

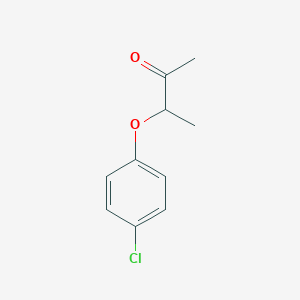

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。